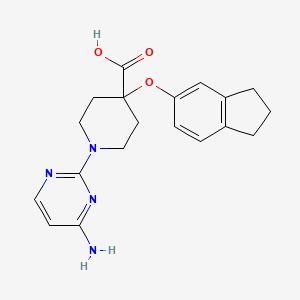![molecular formula C13H11N3O4S B5291199 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid, also known as MTAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTAD is a thiadiazole derivative that exhibits a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Scientific Research Applications
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has been studied for its potential use as a pesticide, as it exhibits insecticidal and fungicidal properties. In materials science, 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has been investigated for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has also been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the transcription of RNA.
Biochemical and Physiological Effects:
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the inhibition of cancer cell proliferation, and the induction of apoptosis (programmed cell death) in cancer cells. 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the development of new antimicrobial agents. 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid also exhibits low toxicity, making it a safer alternative to some of the existing antimicrobial agents. However, one of the limitations of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid is its limited solubility in water, which can make it difficult to use in some lab experiments.
Future Directions
There are several future directions for the research on 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid. One of the main areas of focus is the development of new antimicrobial agents based on the structure of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid. Researchers are also investigating the potential use of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid in cancer therapy, as well as its potential use in the development of new materials. Additionally, researchers are exploring ways to improve the solubility of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid in water, which could expand its potential applications in various fields.
Synthesis Methods
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid can be synthesized using a variety of methods, including the reaction of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine with maleic anhydride in the presence of a catalyst. The resulting product is then treated with a base to obtain 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
properties
IUPAC Name |
(E)-4-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-20-9-4-2-8(3-5-9)12-15-16-13(21-12)14-10(17)6-7-11(18)19/h2-7H,1H3,(H,18,19)(H,14,16,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHTAPZWMEGIC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)

![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)